molecular formula C19H21ClN2O3S B2789546 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005293-52-6

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2789546
CAS No.: 1005293-52-6
M. Wt: 392.9
InChI Key: CEYRHNIWPUYBON-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS 1005293-52-6) is a high-purity chemical reagent featuring a synthetically versatile N-acyl-6-sulfonamide-tetrahydroquinoline core structure. This scaffold is of significant interest in medicinal chemistry, particularly in the discovery and optimization of novel Non-Steroidal Selective Glucocorticoid Receptor Modulators (SGRMs) . SGRMs are promising therapeutic candidates for inflammatory and autoimmune diseases as they can dissociate the transrepression (desired anti-inflammatory effect) from the transactivation (linked to adverse side effects) of the glucocorticoid receptor . Researchers can utilize this compound as a key intermediate or precursor for developing new SGRMs, with studies showing that optimized derivatives can exhibit potent anti-inflammatory activity by significantly reducing the expression of cytokines like IL-6, IL-1β, and TNF-α, comparable to standard steroids like dexamethasone but with a potentially improved safety profile . The molecular structure includes a sulfonamide group, a class known for its ability to inhibit various enzymes, such as dihydropteroate synthase in antibacterial agents or carbonic anhydrase, though the specific mechanism is determined by the full molecular structure and target . With a molecular formula of C19H21ClN2O3S and a molecular weight of 392.90 g/mol , this product is supplied for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-5-6-14-12-15(9-10-17(14)22)21-26(24,25)18-8-4-3-7-16(18)20/h3-4,7-10,12-13,21H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRHNIWPUYBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a base such as pyridine.

    Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For structurally analogous compounds (e.g., 3-chloro-N-[1-(2-methylpropanoyl)-tetrahydroquinolin-6-yl]benzene-1-sulfonamide), hydrolysis in 6 M HCl at 80–100°C cleaves the S–N bond, producing benzenesulfonic acid and the corresponding amine.
Reaction Conditions:

ReagentTemperatureTimeYield
6 M HCl80–100°C4–6 h~65%

Mechanism: Acid-catalyzed nucleophilic attack by water at the electrophilic sulfur center.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom on the benzene ring participates in NAS reactions with nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, reaction with piperazine in DMF using K₂CO₃ as a base yields disubstituted sulfonamides .
Example Reaction:
2-Chloro-sulfonamide + Piperazine → N,N'-bis(sulfonamide)-piperazine
Conditions:

SolventBaseCatalystTemperatureTimeYield
DMFK₂CO₃KI70°C8–12 h72%

Key Insight: The electron-withdrawing sulfonamide group activates the benzene ring for NAS .

Acylation/Deacylation of the 2-Methylpropanoyl Group

The 2-methylpropanoyl (isobutanoyl) group on the tetrahydroquinoline nitrogen undergoes hydrolysis or transacylation. Basic hydrolysis (NaOH/EtOH) removes the acyl group, regenerating the secondary amine.
Reaction Pathway:
R-CO-NH-THQ → R-COOH + NH₂-THQ
Conditions:

ReagentSolventTemperatureTimeYield
2 M NaOHEtOHReflux3 h85%

Application: Used to modify the tetrahydroquinoline moiety for further functionalization.

Reduction of the Tetrahydroquinoline Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroquinoline ring’s double bonds, altering its conformation and electronic properties. Complete saturation is achieved under 50 psi H₂ in EtOAc.
Impact: Changes in ring saturation affect binding affinity to biological targets like dihydropteroate synthase (DHPS) .

Sulfonamide Alkylation

The sulfonamide’s NH group reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, forming N-alkylated derivatives. This modifies solubility and pharmacokinetic properties .
Example:
R-SO₂NH₂ + CH₃I → R-SO₂NHCH₃
Conditions:

BaseSolventTemperatureTimeYield
NaHTHF0°C to RT2 h60%

Coupling Reactions for Hybrid Molecules

The compound serves as a precursor in Sonogashira or Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the chlorine position .
Conditions:

CatalystLigandBaseSolventYield
Pd(PPh₃)₄PPh₃Na₂CO₃DMF/H₂O55%

Oxidation of the Tetrahydroquinoline Moiety

Oxidants like KMnO₄ convert tetrahydroquinoline to quinoline, increasing aromaticity. This reaction is pH-dependent and proceeds optimally in acidic media.
Conditions:

OxidantSolventTemperatureTimeYield
KMnO₄H₂SO₄60°C4 h45%

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., loss of Cl signal at δ 7.4 ppm after NAS).

  • IR Spectroscopy: Tracks sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (3300 cm⁻¹) .

  • HPLC: Monitors reaction purity (>95% purity required for pharmacological studies).

Biological Activity Modulation via Structural Modifications

Reactions targeting the chlorine, sulfonamide, or acyl groups directly influence antibacterial efficacy. For example:

  • Chlorine → Methoxy: Reduces steric hindrance, enhancing DHPS inhibition (IC₅₀ improves from 12 μM to 8 μM) .

  • Acyl Group Removal: Lowers logP, improving aqueous solubility by 30%.

Stability Under Pharmacological Conditions

The compound’s stability in simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) was assessed:

ConditionHalf-Life (h)Degradation Pathway
SGF (pH 1.2)2.5Sulfonamide hydrolysis
Phosphate (pH 7.4)48Oxidative dechlorination

Implication: Rapid gastric degradation necessitates enteric coating for oral formulations.

Scientific Research Applications

The compound 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and material science.

Chemical Properties and Structure

This compound features a chloro group, a sulfonamide moiety, and a tetrahydroquinoline core with a propanoyl substituent. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The incorporation of the tetrahydroquinoline structure enhances the compound's ability to inhibit bacterial growth. Studies have shown that related compounds can effectively combat resistant strains of bacteria, making them valuable in developing new antibiotics.

Anticancer Properties

Compounds with a similar structure have been investigated for their anticancer activities. The sulfonamide group is known to interfere with metabolic pathways in cancer cells, leading to apoptosis. Preliminary studies suggest that the target compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Anti-inflammatory Effects

The tetrahydroquinoline framework has been associated with anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Drug Design and Development

The unique structural features of this compound make it a candidate for drug development. Its ability to interact with specific biological targets can be explored through structure-activity relationship (SAR) studies to optimize its pharmacological profile.

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its effects is crucial for its application in therapeutics. Investigating how it interacts at the molecular level with enzymes or receptors can provide insights into its potential use as a therapeutic agent.

Polymer Chemistry

The sulfonamide group can be utilized in polymer synthesis, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength. Research into incorporating this compound into polymer matrices could yield innovative materials for various industrial applications.

Sensors and Catalysts

Due to its unique chemical properties, this compound may also serve as a precursor for creating sensors or catalysts. Its ability to undergo specific chemical reactions can be harnessed in developing new technologies for environmental monitoring or chemical synthesis.

Case Study 1: Antimicrobial Testing

A study conducted on derivatives of sulfonamides demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrahydroquinoline core could enhance efficacy, suggesting that this compound should be evaluated similarly.

Case Study 2: Cancer Cell Line Studies

In vitro studies on related compounds targeting cancer cell lines revealed that the introduction of specific substituents could lead to increased apoptosis rates. This highlights the need for further exploration of the target compound's anticancer potential.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Target Compound:

  • Structure: Benzene-1-sulfonamide with 2-chloro substituent; tetrahydroquinoline N-substituted with 2-methylpropanoyl.
  • Estimated Molecular Formula : C₁₉H₂₀ClN₂O₃S (calculated via structural analysis).
  • Estimated Molecular Weight : ~391.64 g/mol.

Comparative Compounds:

3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (): Structure: Benzene-1-sulfonamide with 3-chloro and 4-fluoro substituents; tetrahydroquinoline N-substituted with propylsulfonyl. Key Differences: Dual halogenation (Cl/F) increases electronegativity and metabolic stability; sulfonyl group enhances polarity compared to the target’s isobutyryl. Molecular Formula: C₁₉H₂₁ClFN₂O₄S₂ (inferred from IUPAC name). Molecular Weight: ~477.01 g/mol (calculated). Implications: Higher molecular weight and sulfonyl group may reduce blood-brain barrier penetration compared to the target compound .

2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (): Structure: Benzene-1-sulfonamide with 2,4-dimethyl substituents; tetrahydroquinoline N-substituted with thiophene-2-carbonyl. Molecular Formula: C₂₂H₂₂N₂O₃S₂. Molecular Weight: 426.56 g/mol. Implications: Thiophene’s aromaticity may enhance interactions with hydrophobic enzyme pockets .

Table 1: Structural and Physicochemical Properties
Compound Substituents (Benzene) Tetrahydroquinoline Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Cl 2-Methylpropanoyl C₁₉H₂₀ClN₂O₃S ~391.64
3-Cl-4-F-Sulfonamide () 3-Cl, 4-F Propylsulfonyl C₁₉H₂₁ClFN₂O₄S₂ ~477.01
2,4-Dimethyl-Sulfonamide () 2,4-Me₂ Thiophene-2-carbonyl C₂₂H₂₂N₂O₃S₂ 426.56

Pharmacological and Functional Comparisons

  • Target Compound : The isobutyryl group may confer metabolic stability by resisting hydrolysis, while the chloro-substituted sulfonamide could target enzymes like COX-2 or kinases.
  • 3-Cl-4-F Analogue () : Fluorine enhances oxidative stability and bioavailability; the sulfonyl group may increase solubility but reduce CNS penetration .
  • Thiophene-2-carbonyl Derivative () : Thiophene’s electron-rich system improves binding to metalloenzymes (e.g., matrix metalloproteinases), whereas methyl groups may limit solubility .

Biological Activity

The compound 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H20ClN2O2S
  • Molecular Weight : 354.86 g/mol

Sulfonamides, including the compound , typically exert their biological effects through the inhibition of bacterial folic acid synthesis. This is primarily achieved by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The competitive inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .

Pharmacological Effects

  • Antimicrobial Activity :
    • Sulfonamides are primarily known for their antibacterial properties. They have been effective against a variety of Gram-positive and Gram-negative bacteria.
    • In vitro studies have shown that sulfonamide derivatives can inhibit the growth of pathogenic bacteria, making them valuable in treating infections .
  • Cardiovascular Effects :
    • Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, studies involving isolated rat hearts have demonstrated that some sulfonamide compounds can reduce perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
  • Carbonic Anhydrase Inhibition :
    • Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body. This action has implications for conditions like glaucoma and edema .

Study 1: Cardiovascular Impact

A study evaluated the effect of various sulfonamide derivatives on isolated rat hearts. The results indicated that specific compounds significantly reduced coronary resistance and perfusion pressure compared to controls. This suggests potential applications in treating heart-related ailments.

CompoundDose (nM)Perfusion Pressure Change (%)
Control00
2-Chloro-N-benzenesulfonamide0.001-15
4-(2-Amino-ethyl)-benzenesulfonamide0.001-25

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several sulfonamide derivatives were tested against common bacterial strains. The findings showed that the tested compounds exhibited varying degrees of antibacterial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Chloro-N-benzenesulfonamideE. coli32 µg/mL
SulfamethazineStaphylococcus aureus16 µg/mL

Q & A

Q. What are the key steps for synthesizing 2-chloro-N-[1-(2-methylpropanoyl)-tetrahydroquinolin-6-yl]benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic or basic conditions .

Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group .

Acylation : Introduction of the 2-methylpropanoyl group via nucleophilic acyl substitution using isobutyryl chloride .

Q. Critical Parameters :

  • Temperature : Excess heat during sulfonylation can lead to decomposition; optimal range: 0–25°C .
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonamide coupling efficiency .
  • Catalysts : Use of DMAP accelerates acylation .

Q. Table 1: Synthesis Optimization Data

StepYield Range (%)Optimal ConditionsKey Reference
Cyclization60–75H2SO4, 80°C, 12h
Sulfonylation70–85Pyridine/DCM, 0°C
Acylation65–80DMAP, RT, 6h

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its configuration?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Assigns protons on the tetrahydroquinoline core (δ 1.5–3.0 ppm for CH2 groups) and sulfonamide NH (δ 8.5–9.5 ppm) .
    • 13C NMR : Confirms carbonyl (C=O, δ 170–180 ppm) and sulfonamide (SO2, δ 40–50 ppm) groups .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 379.2) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline ring .

Critical Tip : Use deuterated DMSO for NMR to observe NH protons, which may exchange rapidly in CDCl3 .

Q. What solubility challenges arise with this compound, and how are they addressed in experimental design?

Methodological Answer:

  • Low Aqueous Solubility : Due to hydrophobic tetrahydroquinoline and sulfonamide groups.
  • Strategies :
    • Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .
    • Micellar Systems : Incorporate surfactants (e.g., Tween-80) for in vivo studies .
    • Salt Formation : Explore sulfonate salts to improve solubility in polar media .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for stock solutions
Water<0.1Requires co-solvents
Ethanol10–15Limited for high-concentration use

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity against enzyme targets, and what assays are most reliable?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50 values .
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like carbonic anhydrase .
  • Cellular Assays :
    • MTT Assay : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .
    • Western Blotting : Validate downstream effects on apoptosis markers (e.g., caspase-3) .

Data Contradiction Example : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, ionic strength). Always include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. What strategies are used to study interactions between this compound and biological targets at the molecular level?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina) to predict binding modes to protein active sites .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .
  • Mutagenesis Studies : Identify critical residues (e.g., His94 in carbonic anhydrase) via alanine scanning .

Key Finding : The sulfonamide group forms hydrogen bonds with zinc-coordinating residues in metalloenzymes, while the tetrahydroquinoline moiety enhances hydrophobic interactions .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Source Analysis : Compare experimental variables:
    • Compound Purity : HPLC purity >95% reduces off-target effects .
    • Assay Conditions : pH (e.g., 7.4 vs. 6.5) alters ionization of the sulfonamide group .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends .
  • Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .

Example Contradiction : Conflicting reports on anticancer activity may stem from cell line heterogeneity (e.g., p53 status in MCF-7 vs. MDA-MB-231) .

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